REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH:11]=O>C(O)C>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[CH:11]=[C:2]([C:1]#[N:5])[C:3]#[N:4]
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Name
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|
Quantity
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7.52 g
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Type
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reactant
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Smiles
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C(CC#N)#N
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Name
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|
Quantity
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18.95 g
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Type
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reactant
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Smiles
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COC=1C=C(C=O)C=CC1OC
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was warmed
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Type
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TEMPERATURE
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Details
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to reflux temperature
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Type
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CUSTOM
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Details
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The orange solution was removed from the
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Type
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TEMPERATURE
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Details
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heat
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Type
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ADDITION
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Details
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piperidine (0.5 ml) added down the condenser
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Type
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CUSTOM
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Details
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Once the vigorous reaction
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Type
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TEMPERATURE
|
Details
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to reflux temperature
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Type
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TEMPERATURE
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Details
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this maintained for 35 minutes
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Duration
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35 min
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Type
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TEMPERATURE
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Details
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The mixture was cooled in an ice bath for 10 minutes
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Duration
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10 min
|
Type
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FILTRATION
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Details
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the yellow solid filtered off
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Type
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WASH
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Details
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washed with ethanol and ether
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Type
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CUSTOM
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Details
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dried in vacuo at 70° C.
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Name
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|
Type
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product
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Smiles
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COC=1C=C(C=C(C#N)C#N)C=CC1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |